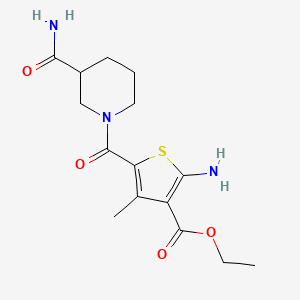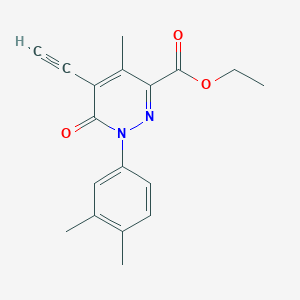![molecular formula C15H15ClN2O4 B4912525 5-chloro-N-[2-(4-methoxyphenoxy)ethyl]-2-nitroaniline](/img/structure/B4912525.png)
5-chloro-N-[2-(4-methoxyphenoxy)ethyl]-2-nitroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-N-[2-(4-methoxyphenoxy)ethyl]-2-nitroaniline is an organic compound that belongs to the class of nitroanilines It is characterized by the presence of a chloro group, a methoxyphenoxy group, and a nitro group attached to an aniline backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[2-(4-methoxyphenoxy)ethyl]-2-nitroaniline typically involves multiple steps. One common method starts with the nitration of aniline to form 2-nitroaniline. This is followed by the introduction of a chloro group through chlorination. The final step involves the reaction of the chlorinated nitroaniline with 2-(4-methoxyphenoxy)ethylamine under suitable conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
5-chloro-N-[2-(4-methoxyphenoxy)ethyl]-2-nitroaniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 5-chloro-N-[2-(4-methoxyphenoxy)ethyl]-2-aminoaniline.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-chloro-N-[2-(4-methoxyphenoxy)ethyl]-2-nitroaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-chloro-N-[2-(4-methoxyphenoxy)ethyl]-2-nitroaniline depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, potentially leading to cytotoxic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
- 5-chloro-2-methoxy-N-(4-methoxyphenyl)benzamide
Uniqueness
5-chloro-N-[2-(4-methoxyphenoxy)ethyl]-2-nitroaniline is unique due to the presence of both a nitro group and a methoxyphenoxy group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
IUPAC Name |
5-chloro-N-[2-(4-methoxyphenoxy)ethyl]-2-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O4/c1-21-12-3-5-13(6-4-12)22-9-8-17-14-10-11(16)2-7-15(14)18(19)20/h2-7,10,17H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZMYYCZPWYEOFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCNC2=C(C=CC(=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-(4-chlorophenyl)-1-{[(4-pyridinylmethyl)amino]carbonyl}vinyl)-4-methoxybenzamide](/img/structure/B4912444.png)


![2-[(1-acetyl-4-piperidinyl)oxy]-5-chloro-N-methyl-N-(1,3-thiazol-2-ylmethyl)benzamide](/img/structure/B4912460.png)
![6-METHOXY-2-[(3-METHYLPHENOXY)METHYL]-1H-1,3-BENZODIAZOLE](/img/structure/B4912475.png)

![Benzyl 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)propanoate](/img/structure/B4912504.png)
![5-(4-bromophenyl)-3-ethyl-1-[(4-nitrophenyl)acetyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4912508.png)
![[4-(1-cyclopentylpiperidin-4-yl)oxy-3-methoxyphenyl]-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B4912510.png)
![N-[3-methyl-4-(2-oxochromen-3-yl)phenyl]-2-nitrobenzamide](/img/structure/B4912514.png)

![N-[(4-acetylphenyl)carbamothioyl]-3,4-dimethoxybenzamide](/img/structure/B4912529.png)
![N-isopropyl-1-(2-phenylethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4912537.png)
![2-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]-N-[(2-phenyl-1,3-thiazol-5-yl)methyl]acetamide](/img/structure/B4912545.png)
